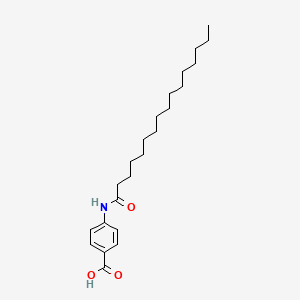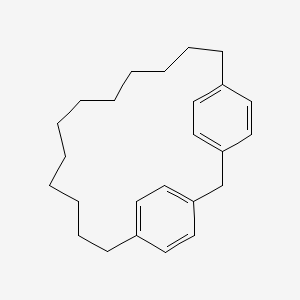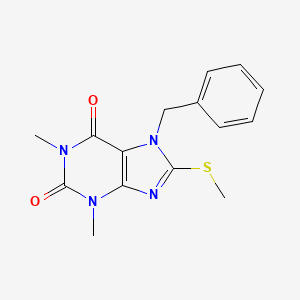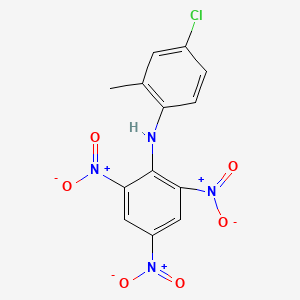
N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine: is a complex organic compound characterized by the presence of an anthracene moiety linked to a piperazine ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 9-anthraldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA makes it a candidate for studying DNA-binding properties and developing new therapeutic agents.
Medicine: The compound’s structural features make it a potential candidate for drug development. It is investigated for its pharmacological properties, including its potential as an anticancer or antimicrobial agent.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and affecting its replication and transcription processes. Additionally, the piperazine ring can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.
類似化合物との比較
- N’-(9-Anthrylmethylene)-2-hydroxybenzohydrazide
- N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide
- N’-(9-Anthrylmethylene)nicotinohydrazide
Comparison: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine is unique due to the presence of both the anthracene moiety and the piperazine ring This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications
特性
分子式 |
C25H23N3 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
(E)-1-anthracen-9-yl-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C25H23N3/c1-2-10-22(11-3-1)27-14-16-28(17-15-27)26-19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18-19H,14-17H2/b26-19+ |
InChIキー |
NGXSRRWYWAUCMG-LGUFXXKBSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967143.png)

![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)


![4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11967186.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967193.png)
![1-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11967200.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11967204.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967205.png)
![methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967221.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)
